An In-depth Technical Guide to 2,3-Difluoro-5-nitrobenzonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2,3-Difluoro-5-nitrobenzonitrile: Synthesis, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties and synthetic utility of 2,3-Difluoro-5-nitrobenzonitrile. While publicly available data on this specific isomer is limited, this document consolidates known information and provides expert analysis based on established principles of physical organic chemistry and the well-documented behavior of analogous fluorinated aromatic compounds.
Introduction and Strategic Importance
2,3-Difluoro-5-nitrobenzonitrile (CAS No. 1247885-40-0) is a highly functionalized aromatic compound.[1] Its structure, featuring two adjacent fluorine atoms, a nitro group, and a nitrile group, makes it a potentially valuable, albeit underutilized, building block in medicinal chemistry and materials science. The strategic placement of multiple strong electron-withdrawing groups renders the aromatic ring highly electron-deficient, activating it for specific chemical transformations.
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2] As such, fluorinated intermediates like 2,3-Difluoro-5-nitrobenzonitrile are of significant interest for the synthesis of novel therapeutic agents, particularly in oncology, where kinase inhibitors frequently feature substituted aromatic scaffolds.[3][4]
Physicochemical and Computed Properties
Experimental physicochemical data for 2,3-Difluoro-5-nitrobenzonitrile is not widely published. However, its fundamental properties can be tabulated, and computational models provide useful estimates for its behavior.
| Property | Value | Source |
| IUPAC Name | 2,3-Difluoro-5-nitrobenzonitrile | - |
| CAS Number | 1247885-40-0 | [1] |
| Molecular Formula | C₇H₂F₂N₂O₂ | [1] |
| Molecular Weight | 184.10 g/mol | [1] |
| Appearance | Brown Solid (as per synthesis) | [1] |
| Computed XLogP3 | 1.7 | [1] |
| Topological Polar Surface Area | 69.6 Ų | [1] |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
For context, the related isomer 2-Fluoro-5-nitrobenzonitrile has a reported melting point of 76-80 °C. The physical state of 2,3-Difluoro-5-nitrobenzonitrile is confirmed as a solid from its synthesis description.[1]
Synthesis Protocol: Nitration of 2,3-Difluorobenzonitrile
A direct synthesis for 2,3-Difluoro-5-nitrobenzonitrile has been documented, involving the electrophilic nitration of 2,3-difluorobenzonitrile.[1]
Step-by-Step Methodology
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Reaction Setup: In a suitable reaction vessel, cool concentrated sulfuric acid (100 mL) to 0°C using an ice bath.
-
Substrate Addition: To the cooled sulfuric acid, add 2,3-difluorobenzonitrile (20.8 g, 149.82 mmol).
-
Nitrating Agent Addition: Add potassium nitrate (30.3 g, 299.59 mmol) portion-wise over a 1-hour period, ensuring the temperature is maintained at 0°C.
-
Reaction: Stir the resulting solution at 0°C for 2 hours.
-
Quenching: Carefully add the reaction mixture to ice water (500 mL) to quench the reaction and precipitate the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Work-up: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by flash chromatography (0% to 10% ethyl acetate in hexane gradient) to yield 2,3-Difluoro-5-nitrobenzonitrile (3.6 g, 13% yield) as a brown solid.[1]
Causality and Experimental Rationale
-
Choice of Reagents: The combination of potassium nitrate and concentrated sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile for nitration. Sulfuric acid serves as both the solvent and a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.
-
Reaction Conditions: The low temperature (0°C) is critical for controlling the regioselectivity of the nitration and minimizing side reactions. The directing effects of the ortho-para directing fluorine atoms and the meta-directing nitrile group are in conflict. The observed product, with nitration occurring para to the C2-fluorine and meta to the nitrile, represents the favored regioisomer under these kinetic conditions.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,3-Difluoro-5-nitrobenzonitrile.
Predicted Spectroscopic Profile
-
¹H NMR: The spectrum is expected to be complex due to proton-fluorine coupling. Two aromatic protons will be present, likely appearing as doublets of doublets or triplets, influenced by coupling to each other and to the two fluorine atoms. The proton at C6 (ortho to the nitro group) would likely be the most downfield, while the proton at C4 would be further upfield.
-
¹³C NMR: Seven distinct carbon signals are expected. The carbon of the nitrile group (-CN) will appear around 115-120 ppm. The aromatic carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The carbon attached to the nitro group (C5) will be significantly deshielded.
-
¹⁹F NMR: Two signals are expected, one for each fluorine atom. These signals will likely appear as doublets due to coupling to each other and will show further smaller couplings to the aromatic protons.
-
IR Spectroscopy: Key vibrational bands are predicted:
-
~2230 cm⁻¹: Sharp, medium intensity peak for the C≡N stretch of the nitrile group.
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂).
-
~1200-1100 cm⁻¹: Strong C-F stretching bands.
-
Chemical Reactivity and Mechanistic Insights
The reactivity of 2,3-Difluoro-5-nitrobenzonitrile is dominated by the powerful electron-withdrawing nature of the nitrile and nitro groups. These groups, along with the inductive effect of the fluorine atoms, make the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[5][6][7]
The SₙAr Mechanism
The SₙAr reaction is a two-step addition-elimination process. A nucleophile first attacks an electron-deficient carbon atom bearing a leaving group (in this case, fluoride), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[8] In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.
The presence of the nitro and nitrile groups ortho and para to the potential leaving groups is crucial, as they effectively stabilize the negative charge of the Meisenheimer complex through resonance.[8]
Regioselectivity of Nucleophilic Attack
In 2,3-Difluoro-5-nitrobenzonitrile, a nucleophile could potentially attack either C2 or C3.
-
Attack at C2: The negative charge of the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the para-nitro group, providing significant stabilization.
-
Attack at C3: The negative charge can be delocalized onto the nitrogen atom of the meta-nitrile group, but not onto the nitro group.
Therefore, nucleophilic attack is strongly predicted to occur at the C2 position , leading to the displacement of the C2-fluorine. The nitro group at C5 provides powerful para-stabilization to the intermediate formed upon attack at C2. This makes the fluorine atom at C2 significantly more labile than the one at C3.
Caption: SₙAr reaction pathway via a Meisenheimer intermediate.
Potential Applications in Drug Discovery
Difluoro-nitrobenzonitrile scaffolds are valuable intermediates in pharmaceutical synthesis, particularly for the development of kinase inhibitors.[2][3] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer.[2] Many kinase inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme.[9]
By leveraging the predictable SₙAr reactivity of 2,3-Difluoro-5-nitrobenzonitrile, medicinal chemists can readily introduce a variety of nucleophilic fragments (amines, alcohols, thiols) at the C2 position. This allows for the rapid generation of a library of compounds for screening. The remaining nitrile group can be further elaborated (e.g., reduced to an amine or hydrolyzed to a carboxylic acid), and the nitro group can be reduced to an amine, providing additional points for molecular diversification. This synthetic versatility makes it an attractive starting material for building complex heterocyclic systems that can serve as potent and selective kinase inhibitor cores.[3][4]
Safety and Handling
Specific safety data for 2,3-Difluoro-5-nitrobenzonitrile is not available. However, based on data for isomeric compounds like 2,6-Difluoro-3-nitrobenzonitrile, it should be handled with extreme caution.[10]
-
Hazard Classifications (Predicted):
-
Acute Toxicity, Oral (Toxic)
-
Acute Toxicity, Dermal (Toxic)
-
Skin Irritation
-
Serious Eye Irritation
-
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Avoid contact with skin and eyes. Wash thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
-
References
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]



